molecular formula C12H12N2OS B7788909 4-ethoxy-6-phenyl-1H-pyrimidine-2-thione

4-ethoxy-6-phenyl-1H-pyrimidine-2-thione

Cat. No.: B7788909
M. Wt: 232.30 g/mol
InChI Key: XMEGCGGVZIMHPA-UHFFFAOYSA-N
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Description

4-ethoxy-6-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethoxy group at position 4, a phenyl group at position 6, and a thione group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-phenyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine-2-thione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-phenyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a ligand for metal complexes.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-phenyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues involved in the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-phenyl-1H-pyrimidine-2-thione: Similar structure but with a methoxy group instead of an ethoxy group.

    4,6-diphenyl-1H-pyrimidine-2-thione: Contains two phenyl groups instead of an ethoxy and a phenyl group.

Uniqueness

4-ethoxy-6-phenyl-1H-pyrimidine-2-thione is unique due to the presence of both an ethoxy and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound.

Properties

IUPAC Name

4-ethoxy-6-phenyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-15-11-8-10(13-12(16)14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEGCGGVZIMHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=S)NC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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